molecular formula C25H22ClN3O2 B2516675 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide CAS No. 893790-84-6

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B2516675
CAS No.: 893790-84-6
M. Wt: 431.92
InChI Key: WRGKUBYSRIUKFS-UHFFFAOYSA-N
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Description

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C25H22ClN3O2 and its molecular weight is 431.92. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Neuroprotective Applications

A novel anilidoquinoline derivative, closely related to the chemical structure , has demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed a pronounced decrease in viral load and an increase in survival rates in mice infected with Japanese encephalitis virus, indicating its potential for therapeutic use against viral encephalitis (Ghosh et al., 2008).

Structural Properties and Applications in Material Science

Research into similar amide-containing isoquinoline derivatives has uncovered their ability to form gels and crystalline solids upon treatment with various mineral acids, demonstrating their potential applications in material science for the development of new materials with unique structural properties (Karmakar et al., 2007).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides, akin to the structure of interest, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. One compound in particular showed potent activity, comparable to diclofenac sodium, while presenting a mild ulcerogenic potential, highlighting the therapeutic potential of these compounds in pain and inflammation management (Alagarsamy et al., 2015).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activity of quinoline and quinazolinone derivatives. These compounds have shown promising antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Patel et al., 2011; Desai et al., 2007).

Anticancer and Antimalarial Potential

Research into novel quinazolinone derivatives has shown significant antimicrobial activity and has extended to evaluating their anticancer and antimalarial properties. These studies indicate the potential of quinazolinone and quinoline derivatives as lead compounds for the development of new treatments for cancer and malaria (Habib et al., 2013; Ramírez et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theH1 receptors , which play a crucial role in allergic reactions .

Mode of Action

Compounds with similar structures have been found to exhibit higher affinity to h1 receptors than histamine . This suggests that N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide might interact with its targets in a similar manner, potentially leading to changes in the allergic response.

Biochemical Pathways

It is known that the interaction of similar compounds with h1 receptors can affect the allergic response . This suggests that N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide might influence similar pathways, leading to downstream effects on the immune response.

Result of Action

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching . This suggests that N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide might have similar effects.

Action Environment

It is known that the efficacy of similar compounds can be influenced by the presence of allergens , suggesting that environmental factors might also influence the action of N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2/c1-17-7-8-18-14-19(15-27-21-5-3-2-4-6-21)25(31)29(23(18)13-17)16-24(30)28-22-11-9-20(26)10-12-22/h2-14,27H,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKUBYSRIUKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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